molecular formula C20H22FN3O3 B281956 4-[4-[4-(4-Fluorophenyl)piperazin-1-yl]anilino]-4-oxobutanoic acid

4-[4-[4-(4-Fluorophenyl)piperazin-1-yl]anilino]-4-oxobutanoic acid

Cat. No. B281956
M. Wt: 371.4 g/mol
InChI Key: VOEACBSCNZYOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[4-(4-Fluorophenyl)piperazin-1-yl]anilino]-4-oxobutanoic acid is a chemical compound with a molecular formula of C22H25FN4O3. It is also known as FPOP and is used in scientific research for various applications.

Mechanism of Action

FPOP works by covalently modifying amino acid residues in proteins. Specifically, it reacts with solvent-exposed amino acid residues, such as tyrosine, tryptophan, and histidine, to form adducts. These adducts can be detected and analyzed using mass spectrometry, providing information about the protein structure and dynamics.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein function and stability, making it a valuable tool for studying protein structure and dynamics. Additionally, FPOP has been shown to have low toxicity and is not known to have any significant physiological effects.

Advantages and Limitations for Lab Experiments

FPOP has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of selectivity for solvent-exposed amino acid residues. Additionally, FPOP is compatible with mass spectrometry-based proteomics, making it a valuable tool for studying protein structure and dynamics. However, FPOP has some limitations. It is not suitable for studying buried or inaccessible amino acid residues, and its reactivity can be affected by the local environment of the protein.

Future Directions

There are several future directions for the use of FPOP in scientific research. One potential application is the study of protein-ligand interactions in drug discovery. FPOP could be used to identify the binding site of a drug on a protein and to study the conformational changes that occur upon binding. Another potential application is the study of protein-protein interactions in disease pathways. FPOP could be used to identify key protein-protein interactions and to study the conformational changes that occur in disease states. Finally, FPOP could be used in the development of new proteomic techniques for the study of protein structure and dynamics.

Synthesis Methods

The synthesis of FPOP involves a series of chemical reactions. The first step involves the reaction of 4-fluoroaniline with piperazine in the presence of a base. The resulting product is then reacted with 4-chlorobutyryl chloride to obtain the intermediate product. The final step involves the reaction of the intermediate product with 4-aminobenzoic acid to obtain FPOP.

Scientific Research Applications

FPOP is widely used in scientific research, particularly in the field of proteomics. It is used as a chemical probe to study protein structure and dynamics. FPOP is also used in mass spectrometry-based proteomics to identify protein-protein interactions and protein-ligand interactions. Additionally, FPOP is used in structural biology to study the conformational changes of proteins.

properties

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

4-[4-[4-(4-fluorophenyl)piperazin-1-yl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C20H22FN3O3/c21-15-1-5-17(6-2-15)23-11-13-24(14-12-23)18-7-3-16(4-8-18)22-19(25)9-10-20(26)27/h1-8H,9-14H2,(H,22,25)(H,26,27)

InChI Key

VOEACBSCNZYOPR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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